4-(2-Bromophenyl)-2-azaspiro[4.4]nonane, also known as 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane, is a spirocyclic compound characterized by a unique three-dimensional structure that combines a bromophenyl group with an azaspiro[4.4]nonane core. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activity and structural novelty. The molecular formula for this compound is , with a molecular weight of approximately 280.20 g/mol .
The compound is classified as a spirocyclic amine, which is a subset of heterocyclic compounds containing nitrogen atoms. Its synthesis and applications are often discussed in the context of organic chemistry and pharmacology, highlighting its potential as a lead compound in drug discovery .
The synthesis of 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane typically involves several key steps:
The molecular structure of 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane features:
The structural representation can be summarized as follows:
Property | Data |
---|---|
CAS Number | 61343-32-6 |
IUPAC Name | 2-(4-bromophenyl)-2-azaspiro[4.4]nonane |
InChI Key | LJHITQVUVVQYIC-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2(C1)CCN(C2)C3=CC=C(C=C3)Br |
4-(2-Bromophenyl)-2-azaspiro[4.4]nonane can undergo various chemical reactions:
The mechanism of action for 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The spirocyclic structure facilitates binding to these targets, modulating their activity and influencing various biochemical pathways . This interaction is particularly relevant in pharmacological contexts where the compound may exhibit therapeutic effects against neurological disorders or other conditions.
The physical properties of 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane include:
These properties are critical for understanding the compound's behavior in various applications.
The applications of 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane span several fields:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3